molecular formula C9H11BrMg B6302249 2-Methylphenethylmagnesium bromide CAS No. 1187163-81-0

2-Methylphenethylmagnesium bromide

Cat. No.: B6302249
CAS No.: 1187163-81-0
M. Wt: 223.39 g/mol
InChI Key: PNSXWVXFPJINMV-UHFFFAOYSA-M
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Description

2-Methylphenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C9H11BrMg, and it is typically used in solution form, often in tetrahydrofuran (THF) as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenethylmagnesium bromide is synthesized through the reaction of 2-Methylphenethyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:

C9H11Br+MgC9H11MgBr\text{C}_9\text{H}_{11}\text{Br} + \text{Mg} \rightarrow \text{C}_9\text{H}_{11}\text{MgBr} C9​H11​Br+Mg→C9​H11​MgBr

The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to maintain the desired temperature and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylmagnesium bromide, like other Grignard reagents, is highly reactive and participates in various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can undergo substitution reactions with halides.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols.

    Esters and Acid Halides: Reacts with esters and acid halides to form tertiary alcohols after two additions.

    Epoxides: Adds to epoxides to form alcohols, typically at the less substituted end.

Major Products Formed

    Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.

    Carboxylic Acids: When reacted with carbon dioxide.

Scientific Research Applications

2-Methylphenethylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Biomedical Research: Utilized in the synthesis of biologically active compounds for drug discovery.

Mechanism of Action

The mechanism of action of 2-Methylphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a phenethyl group.

Uniqueness

2-Methylphenethylmagnesium bromide is unique due to the presence of the methyl group on the phenethyl moiety, which can influence the reactivity and selectivity of the compound in certain reactions. This makes it a valuable reagent in specific synthetic applications where steric and electronic effects are crucial .

Properties

IUPAC Name

magnesium;1-ethyl-2-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSXWVXFPJINMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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